Boc-D-glu-oet dcha Boc-D-glu-oet dcha
Brand Name: Vulcanchem
CAS No.: 449171-15-7
VCID: VC21537919
InChI: InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
SMILES: CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C12H8N2O
Molecular Weight: 196.2 g/mol

Boc-D-glu-oet dcha

CAS No.: 449171-15-7

Cat. No.: VC21537919

Molecular Formula: C12H8N2O

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-glu-oet dcha - 449171-15-7

CAS No. 449171-15-7
Molecular Formula C12H8N2O
Molecular Weight 196.2 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1
Standard InChI Key FBFTWRLLJHLPNJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N

Chemical Identity and Structure

Boc-D-glu-oet dcha represents a protected form of D-glutamic acid, where the amino group is shielded by a tert-butoxycarbonyl (Boc) group and the alpha-carboxylic acid is converted to an ethyl ester. The compound exists as a dicyclohexylammonium (DCHA) salt, which enhances its stability and solubility characteristics. The specific stereochemistry (D-configuration) makes it particularly valuable for specialized applications in peptide synthesis.

Basic Chemical Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number449171-15-7
Molecular FormulaC24H44N2O6
Molecular Weight456.62 g/mol
Boiling Point439.0±40.0 °C (Predicted)
Density1.159±0.06 g/cm³ (Predicted)
pKa4.49±0.10 (Predicted)

The compound contains several functional groups that contribute to its chemical reactivity, including the Boc-protected amine, ethyl ester, and free carboxylic acid on the side chain. The DCHA counterion stabilizes the molecule, making it more manageable in laboratory settings .

Structural Features

The structural characteristics of Boc-D-glu-oet dcha include:

  • A D-configured alpha-carbon, providing inverse stereochemistry compared to naturally occurring L-glutamic acid

  • A tert-butoxycarbonyl (Boc) group protecting the alpha-amino position

  • An ethyl ester modification of the alpha-carboxyl group

  • A free gamma-carboxyl group on the side chain

  • Dicyclohexylammonium as the counterion

The presence of these specific structural features makes Boc-D-glu-oet dcha particularly suitable for controlled peptide synthesis where specific stereochemistry is required.

Synthesis and Preparation Methods

The synthesis of Boc-D-glu-oet dcha typically follows a multi-step process that ensures the correct stereochemistry and functional group protection.

Synthetic Route

The preparation generally involves the following key steps:

  • Protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl (Boc) group

  • Selective esterification of the alpha-carboxyl group with ethanol

  • Salt formation with dicyclohexylamine to produce the stable DCHA salt

Each step requires careful control of reaction conditions to maintain the D-stereochemistry and achieve selective functionalization of the appropriate carboxyl group.

Industrial Production Considerations

The industrial production of Boc-D-glu-oet dcha requires stringent quality control to ensure high purity, consistent stereochemistry, and minimal contamination with L-enantiomer. The process must be optimized for cost-effectiveness while maintaining the compound's chemical integrity and stereochemical purity.

Chemical Reactivity and Reactions

Boc-D-glu-oet dcha participates in various chemical reactions that are fundamental to its applications in peptide synthesis and organic chemistry.

Hydrolysis

The ethyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is often utilized in sequential peptide synthesis strategies.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid. This deprotection strategy is exemplified in peptide synthesis protocols similar to those described for Boc-N-Me-Tyr-OH.DCHA in research literature, where TFA in dichloromethane/THF was used for Boc removal .

Peptide Bond Formation

The compound can participate in peptide bond formation through activation of the free gamma-carboxyl group, allowing for controlled and directional peptide synthesis.

Salt Exchange

The DCHA counterion can be exchanged for other counterions depending on the required solubility or reactivity properties for specific applications.

Applications in Scientific Research

Boc-D-glu-oet dcha has significant applications across multiple scientific disciplines, primarily due to its role as a protected amino acid derivative with defined stereochemistry.

Peptide Synthesis

The compound serves as a key building block in the synthesis of peptides containing D-glutamic acid residues. Its protected nature allows for controlled peptide bond formation while preventing unwanted side reactions.

Pharmaceutical Research

In pharmaceutical research, Boc-D-glu-oet dcha contributes to the development of peptide-based drugs and peptidomimetics. The D-configuration can impart resistance to enzymatic degradation, potentially enhancing the pharmacokinetic properties of resulting peptide therapeutics.

Structural Chemistry

The compound is valuable in studies involving structural chemistry, particularly those focused on understanding the impact of D-amino acids on peptide conformation and biological activity.

Bioorganic Chemistry

Researchers utilize Boc-D-glu-oet dcha in bioorganic chemistry to create molecules with specific biological activities, leveraging the unique properties conferred by the D-glutamic acid component.

Comparative Analysis with Related Compounds

Understanding Boc-D-glu-oet dcha's properties in relation to similar compounds helps contextualize its utility and applications.

Comparison with Structural Analogs

Table 1 presents a comparison between Boc-D-glu-oet dcha and structurally related compounds:

CompoundKey DifferenceComparative Utility
Boc-L-Glu-OEt DCHAL-stereochemistry at alpha-carbonUsed for natural peptide sequences
Boc-D-Asp-OEt DCHAOne less methylene in side chainDifferent spatial arrangement in peptides
Fmoc-D-Glu-OEtDifferent N-protecting group (Fmoc)Alternative orthogonal protection strategy
Boc-D-Glu(OtBu)-OHProtected side chain carboxylDifferent selectivity in reactions

The unique combination of D-stereochemistry, Boc protection, and ethyl esterification in Boc-D-glu-oet dcha provides specific advantages in certain synthetic applications, particularly where selective reactivity of the gamma-carboxyl is desired.

Functional Comparison

When compared to other protected amino acids like Fmoc-D-Proline (mentioned in search result ), Boc-D-glu-oet dcha offers distinct reactivity due to its side chain carboxyl group, which provides an additional site for chemical modification or peptide bond formation.

Research Applications and Findings

While specific research on Boc-D-glu-oet dcha itself is limited in the provided search results, the compound's applications can be inferred from related research activities.

Peptide-Based Therapeutic Development

The compound contributes to the development of peptide-based therapeutics, particularly those requiring D-amino acid incorporation to enhance stability against proteolytic degradation. This application aligns with broader trends in pharmaceutical research focusing on peptide drug development.

Synthetic Methodologies

Researchers have developed various methodologies for efficiently incorporating D-glutamic acid derivatives like Boc-D-glu-oet dcha into complex peptides. These methods often involve careful control of reaction conditions to maintain stereochemical integrity and achieve selective functionalization.

Structure-Activity Relationship Studies

The incorporation of D-glutamic acid residues via compounds like Boc-D-glu-oet dcha into peptides allows researchers to conduct structure-activity relationship studies, examining how stereochemistry affects biological activity and receptor binding.

Analytical Methods and Characterization

The characterization and quality control of Boc-D-glu-oet dcha require sophisticated analytical techniques to ensure identity, purity, and stereochemical integrity.

Spectroscopic Analysis

NMR spectroscopy serves as a primary tool for confirming the structure and purity of Boc-D-glu-oet dcha. In particular, proton and carbon NMR can verify the presence of characteristic signals from the Boc group, ethyl ester, and glutamic acid backbone.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are essential for assessing the purity of Boc-D-glu-oet dcha and detecting potential impurities or stereochemical contamination. Similar methodologies have been employed in related research contexts, as evidenced by the analytical approach described in the metabolic analysis of peptide synthesis .

Stereochemical Verification

Confirming the D-configuration is critical for ensuring the compound's intended function in stereochemically defined applications. Techniques such as polarimetry or chiral HPLC may be employed for this purpose.

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